(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13465344
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O4 |
|---|---|
| Molecular Weight | 306.36 g/mol |
| IUPAC Name | 2-[methyl-[[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C16H22N2O4/c1-17(11-15(19)20)10-14-8-5-9-18(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)/t14-/m0/s1 |
| Standard InChI Key | MMCLSFLDOFKZPL-AWEZNQCLSA-N |
| Isomeric SMILES | CN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
| SMILES | CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
| Canonical SMILES | CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Configuration
(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (molecular formula: C₁₆H₂₂N₂O₄, molecular weight: 306.36 g/mol) features a pyrrolidine ring substituted at the 1-position with a benzyl ester and at the 2-position with a carboxymethyl-methyl-amino group. The (S)-stereochemistry at the chiral center is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₄ | |
| Molecular Weight | 306.36 g/mol | |
| CAS Number | 1354002-43-9 (isopropyl analog) | |
| Chiral Configuration | (S)-enantiomer |
Synthesis and Reaction Mechanisms
Multi-Step Synthetic Pathways
The synthesis of this compound typically involves sequential functionalization of a pyrrolidine core. A patented method for analogous pyrrolidine-2-carboxylic acid derivatives outlines a three-step process :
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Core Formation: Cyclization of a linear precursor (e.g., tert-butyl methyl octa-2,6-diendioate) via Michael addition and intramolecular cyclization.
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Protection/Functionalization: Introduction of the benzyl ester group under anhydrous conditions using benzyl chloroformate and a base (e.g., NaHCO₃) .
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Chiral Resolution: Asymmetric reduction using chiral catalysts (e.g., M7 sodium ethoxide) to achieve the (S)-configuration, with yields optimized to ~60% .
Critical Reaction Conditions
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Temperature Control: Reactions often proceed at low temperatures (−70°C to 50°C) to prevent racemization .
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Catalytic Hydrogenation: Used for stereoselective reduction of intermediate alkenes, achieving cis-configuration retention .
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Solvent Systems: Ethanol, DMF, and THF are preferred for their ability to stabilize intermediates .
Chemical Reactivity and Stability
Ester Hydrolysis and Functionalization
The benzyl ester moiety undergoes hydrolysis under alkaline conditions (e.g., LiOH/EtOH) to yield the corresponding carboxylic acid, a reaction pivotal for prodrug activation . Conversely, the carboxymethyl-methyl-amino group participates in aminolysis and nucleophilic substitutions, enabling conjugation with biomolecules .
Conformational Dynamics
Applications in Research and Industry
Biochemical Probes
The compound’s ability to modulate enzyme activity is leveraged in studying metalloproteases and endothelin-converting enzymes (ECE). Its benzyl ester group improves cell permeability, making it valuable in in vitro assays .
Pharmaceutical Intermediate
As a precursor to neuroactive agents, this compound is used in synthesizing NMDA receptor antagonists with IC₅₀ values as low as 200 nM . Its structural analogs show promise in treating hypertension and neurodegenerative disorders .
Table 2: Comparative Bioactivity of Pyrrolidine Derivatives
| Compound | Target Receptor | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| (S)-configured pyrrolidine analog | NMDA (GluN1/GluN2A) | 200 nM | |
| Racemic pyrrolidine analog | NMDA (GluN1/GluN2B) | 680 nM |
Comparison with Structural Analogs
Isopropyl vs. Methyl Substitution
Replacing the methyl group in the amino side chain with isopropyl (as in CAS 1354002-43-9) increases steric bulk, reducing metabolic clearance but lowering solubility . This trade-off highlights the importance of substituent optimization in drug design.
Proline-Based Derivatives
Simpler analogs like (S)-methyl 1-benzylpyrrolidine-2-carboxylate (PubChem CID: 11106861) lack the carboxymethyl-methyl-amino group, resulting in weaker enzyme inhibition but higher synthetic accessibility .
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